molecular formula C10H8ClIN2 B13934855 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole

6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole

Cat. No.: B13934855
M. Wt: 318.54 g/mol
InChI Key: BUOLYWGEWFDWGU-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine, cyclopropyl, and iodine substituents in this compound makes it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate substituted carboxylic acids or their derivatives. One common method involves the reaction of 4-chloro-2-iodoaniline with cyclopropyl isocyanate under controlled conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.

    Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Benzimidazole N-oxides

    Reduction: Reduced benzimidazole derivatives

    Substitution: Azido or thiocyanato derivatives

Scientific Research Applications

6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-benzimidazole
  • 5-Iodo-1H-benzimidazole
  • 1-Cyclopropyl-1H-benzimidazole

Uniqueness

6-Chloro-1-cyclopropyl-5-iodo-1H-benzimidazole is unique due to the presence of multiple substituents (chlorine, cyclopropyl, and iodine) on the benzimidazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties compared to its simpler analogs.

Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

6-chloro-1-cyclopropyl-5-iodobenzimidazole

InChI

InChI=1S/C10H8ClIN2/c11-7-3-10-9(4-8(7)12)13-5-14(10)6-1-2-6/h3-6H,1-2H2

InChI Key

BUOLYWGEWFDWGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=CC(=C(C=C32)Cl)I

Origin of Product

United States

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